molecular formula C7H9Cl3N2 B2466444 [(3,5-Dichloropyridin-2-yl)methyl](methyl)amine hydrochloride CAS No. 2241131-09-7

[(3,5-Dichloropyridin-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B2466444
CAS No.: 2241131-09-7
M. Wt: 227.51
InChI Key: XFGIDSYYFQMXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dichloropyridin-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C7H9Cl3N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyridine ring, a methyl group at the 2nd position, and an amine group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloropyridin-2-yl)methylamine hydrochloride typically involves the reaction of 3,5-dichloropyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods

In industrial settings, the production of (3,5-Dichloropyridin-2-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloropyridin-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dichloropyridin-2-yl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,5-Dichloropyridin-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dichloropyridin-2-yl)methylamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both methyl and amine groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(3,5-dichloropyridin-2-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.ClH/c1-10-4-7-6(9)2-5(8)3-11-7;/h2-3,10H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGIDSYYFQMXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=N1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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